Methyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate

Descripción

Systematic IUPAC Nomenclature and Structural Representation

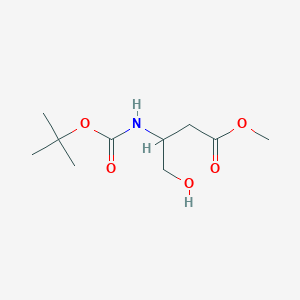

The systematic IUPAC name for this compound is methyl (3S)-3-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoate , reflecting its stereochemistry and functional groups. The structure consists of a four-carbon hydroxybutanoate backbone with a tert-butoxycarbonyl (Boc)-protected amine at the third carbon and a methyl ester at the terminal carboxyl group.

The structural formula can be represented as:

$$

\text{CH}3\text{OCO-C(CH}2\text{OH)-CH(NHBoc)-CH}2\text{-COOCH}3

$$

where "Boc" denotes the tert-butoxycarbonyl group $$(\text{C}(\text{CH}3)3\text{OCO}-)$$. The stereochemistry at the third carbon is specified as (S) in enantiomerically pure forms, as indicated by SMILES notations such as C[C@@H](CO)NC(=O)OC(C)(C)C.

Synonyms and Registry Identifiers in Chemical Databases

This compound is listed under multiple synonyms across chemical databases:

- N-Boc-L-homoserine methyl ester

- Methyl (S)-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate

- Methyl 3-(tert-butoxycarbonylamino)-4-hydroxybutanoate

Registry identifiers include:

These identifiers are critical for database searches and regulatory compliance.

Molecular Formula and Weight Calculations

The molecular formula is $$\text{C}{10}\text{H}{19}\text{NO}_5$$ , confirmed across multiple sources. The molecular weight is calculated as follows:

$$

\begin{align}

\text{Carbon (C):} & \quad 10 \times 12.011 = 120.11 \

\text{Hydrogen (H):} & \quad 19 \times 1.008 = 19.15 \

\text{Nitrogen (N):} & \quad 1 \times 14.007 = 14.01 \

\text{Oxygen (O):} & \quad 5 \times 15.999 = 79.99 \

\hline

\text{Total:} & \quad 233.26 \, \text{g/mol}

\end{align}

$$

This matches the reported molecular weight of 233.26 g/mol. Discrepancies in CAS numbers often arise from stereochemical variations, such as the (R)-enantiomer (CAS 1062238-49-6), underscoring the importance of specifying configuration in synthetic applications.

Propiedades

IUPAC Name |

methyl 4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(6-12)5-8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDVXWXHEXVLNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635103 | |

| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942297-60-1 | |

| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Boc Protection of the Amino Group

The primary step in the synthesis is the protection of the amino group with a Boc group to prevent unwanted side reactions during subsequent transformations.

-

- Di-tert-butyl dicarbonate (Boc2O) is used as the Boc source.

- A base such as sodium bicarbonate (NaHCO3) or sodium hydroxide (NaOH) is employed to neutralize the acid generated during the reaction.

- The reaction is typically carried out in a mixed solvent system such as tetrahydrofuran (THF)/water or in organic solvents like acetonitrile.

- Temperature control is critical, often initiated at 0 °C and allowed to warm to room temperature over several hours (e.g., 10 h) to ensure complete conversion.

Procedure Summary:

The α-amino acid methyl ester hydrochloride is dissolved in THF/H2O (1:1), followed by addition of NaHCO3 and Boc2O at 0 °C. After stirring at room temperature, the mixture is worked up by extraction with ethyl acetate, washing, drying, and concentration to yield the N-Boc protected amino acid methyl ester.

Esterification

The methyl ester moiety is introduced either by direct esterification of the corresponding carboxylic acid or by using commercially available amino acid methyl esters.

- Method:

- Acid-catalyzed esterification of the free acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid) is common.

- Alternatively, starting from amino acid methyl ester hydrochloride salts simplifies this step, as these esters are commercially available or prepared by standard esterification protocols.

Reduction and Functional Group Transformations

In some synthetic routes, intermediates such as nitro or azide compounds are reduced to the amino derivatives prior to Boc protection.

-

- Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere are used to reduce nitro or azide groups to amines.

Selective Hydroxylation or Substituent Introduction:

- The hydroxy group at the 4-position can be introduced or manipulated through reactions such as mesylation followed by nucleophilic substitution or reduction steps.

- For example, mesylation of the hydroxy group using methanesulfonyl chloride in dry THF at 0 °C, followed by purification, yields intermediates that can be further transformed.

Industrial Scale Synthesis

- Industrial methods mirror laboratory procedures but utilize automated reactors with precise control over parameters such as temperature, pH, and reaction time.

- Continuous flow reactors are increasingly employed to improve yield, purity, and scalability.

Purification Techniques

- After synthesis, purification is typically achieved by silica gel column chromatography using solvent systems such as ethyl acetate/hexanes in varying ratios (e.g., 1:4 or gradient from 20:1 to 4:1) to isolate the pure Boc-protected amino ester.

- Crystallization and salt formation (e.g., hydrochloride salts) may be used to enhance stability and facilitate handling.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Amine Boc Protection | Boc2O, NaHCO3 or NaOH | THF/H2O (1:1) or Acetonitrile | 0 °C to RT (10 h) | Acid-labile Boc protection |

| Esterification | Methanol, acid catalyst (e.g., H2SO4, HCl) | Methanol | Reflux or RT | Methyl ester formation |

| Reduction of Nitro/Azide | Pd/C catalyst, H2 gas | Organic solvent | RT | Conversion to amino group |

| Hydroxy Group Functionalization | Methanesulfonyl chloride, base | Dry THF | 0 °C | Mesylation for substitution reactions |

| Purification | Silica gel chromatography | Ethyl acetate/Hexanes | RT | Gradient elution for purity |

| Salt Formation | HCl in ether | Ether | RT | Hydrochloride salt for stability |

Detailed Research Findings

- A study demonstrated that Boc protection of amino acid methyl esters proceeds efficiently at low temperature with stoichiometric Boc2O and bicarbonate base, yielding high purity Boc-protected esters suitable for further synthetic steps without isolation of intermediates.

- Mesylation of the hydroxy group on Boc-protected amino esters allows selective substitution, facilitating the synthesis of derivatives such as thioethers or other functionalized analogs.

- Industrial processes emphasize continuous flow and automated control to maintain reproducibility and high yields, with typical yields reported above 70% for Boc-protected amino esters.

- Alternative synthetic routes involve the use of aldehyde intermediates and Wittig reactions to introduce side chains before Boc protection, highlighting the versatility of synthetic strategies depending on the target derivative.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate can undergo various chemical reactions, including:

Oxidation: Conversion of the hydroxyl group to a carbonyl group.

Reduction: Reduction of the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions at the ester or Boc-protected amine sites.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Methyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the preparation of peptide-based drugs and biomolecules.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide therapeutics.

Industry: Applied in the production of fine chemicals and advanced materials

Mecanismo De Acción

The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate primarily involves the protection of amino groups. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of the amino group. This selective protection and deprotection enable the synthesis of complex molecules without unwanted side reactions .

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between Methyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate and three analogs derived from the provided evidence:

Reactivity and Stability Insights

- Target Compound : The methyl ester offers moderate steric hindrance, facilitating hydrolysis under basic conditions. The hydroxyl group enables oxidation or glycosylation, while the Boc group is acid-labile, allowing selective deprotection .

- However, the complex structure may reduce solubility compared to the target compound.

- Nitrobenzoate Analog : The nitro group increases electron-withdrawing effects, making the aromatic ring reactive toward nucleophilic substitution. The propoxy chain may improve solubility in polar aprotic solvents.

- tert-Butyl Ester Variant : The tert-butyl ester provides superior acid stability but lower hydrolysis rates compared to methyl esters. Its discontinuation suggests synthetic challenges or stability issues in storage.

Research Findings and Limitations

- Elemental Analysis : The oxazolo-pyridine analog’s empirical data (C: 55.06%, H: 5.33%, N: 18.17%) aligns closely with theoretical values, confirming purity .

- Stereochemical Considerations : The (S)-configured tert-butyl variant highlights the importance of chirality in biological activity, though the target compound’s stereochemistry is unspecified in available literature.

Actividad Biológica

Methyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

- Molecular Formula : C11H19NO4

- Molecular Weight : 233.26 g/mol

- IUPAC Name : this compound

This compound acts primarily as an amino acid derivative. Its mechanism of action is believed to involve modulation of enzymatic pathways related to amino acid metabolism and potential interactions with receptors involved in physiological processes.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been shown to inhibit the growth of various bacterial strains, which could be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Table 1: Antimicrobial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

In vitro studies have also highlighted the potential anticancer effects of this compound. The compound appears to induce apoptosis in cancer cell lines, notably by activating caspase pathways.

Case Study: Apoptosis Induction in Cancer Cells

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant increase in apoptotic cell death compared to untreated controls. The compound was shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.

Pharmacological Studies

Pharmacological evaluations have revealed that this compound possesses properties that could be beneficial for therapeutic applications. Its ability to modulate enzyme activity related to histone deacetylases (HDACs) suggests a role in epigenetic regulation, which is critical for cancer therapy.

Table 2: Effects on Histone Deacetylase Activity

| Treatment Concentration | HDAC Inhibition (%) |

|---|---|

| 10 µM | 25% |

| 50 µM | 45% |

| 100 µM | 70% |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate, and how can side reactions be minimized?

- Methodological Answer : The compound is typically synthesized via a multi-step sequence involving Boc-protection of an amine group, followed by esterification and hydroxylation. Key steps include:

- Boc Protection : Reacting the primary amine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine) at 0–25°C .

- Hydroxybutanoate Formation : Hydroxylation of a precursor ketone using catalytic asymmetric reduction (e.g., NaBH₄ with a chiral catalyst) to achieve the desired stereochemistry .

- Esterification : Methyl ester formation via Fischer esterification or reaction with methyl iodide in the presence of a mild base.

- Side Reaction Mitigation : Control reaction temperature (<25°C) to prevent Boc-group cleavage and monitor pH to avoid racemization. Purity is confirmed via HPLC (>95%) and NMR .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying stereochemistry and functional groups. For example, the Boc-group tert-butyl protons appear as a singlet at ~1.4 ppm, while the hydroxy proton resonates as a broad peak at ~5.5 ppm .

- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity. Retention time discrepancies may indicate diastereomeric impurities .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ expected at m/z 248.1234 for C₁₀H₁₉NO₅) .

Q. How does the Boc-protecting group impact the compound’s stability during storage and reactions?

- Methodological Answer : The Boc group enhances solubility in organic solvents and shields the amine from nucleophilic attack. However, it is labile under strongly acidic (e.g., TFA) or basic conditions (e.g., NaOH).

- Storage : Store at -20°C in anhydrous DCM or THF to prevent hydrolysis .

- Reaction Compatibility : Avoid Lewis acids (e.g., AlCl₃) and prolonged exposure to bases. Use mild deprotection conditions (e.g., 4M HCl in dioxane) for downstream applications .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when characterizing diastereomeric byproducts of this compound?

- Methodological Answer : Diastereomers arising from incomplete stereocontrol during hydroxylation can be identified via:

- NOESY NMR : Correlates spatial proximity of protons to confirm relative configuration (e.g., hydroxy group orientation) .

- Chiral HPLC : Separates enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phase .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous stereochemical assignment but requires high-purity crystals .

Q. What strategies mitigate racemization during peptide coupling reactions involving this compound?

- Methodological Answer :

- Coupling Reagents : Use non-racemizing agents like HATU or COMU with DIPEA in DMF, which minimize epimerization at the α-carbon .

- Low Temperatures : Conduct reactions at 0–4°C to reduce kinetic energy and racemization risk.

- In Situ Activation : Pre-activate the carboxylate as a pentafluorophenyl ester to accelerate coupling .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric excess (ee)?

- Methodological Answer :

- Catalyst Loading : Optimize chiral catalyst (e.g., Ru-BINAP) to substrate ratios (typically 1–5 mol%) for cost-effective asymmetric reductions .

- Process Analytical Technology (PAT) : Implement real-time monitoring via FTIR or Raman spectroscopy to track ee during hydroxylation .

- Workup Efficiency : Use liquid-liquid extraction (e.g., ethyl acetate/water) to remove polar byproducts without column chromatography, reducing yield loss .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.